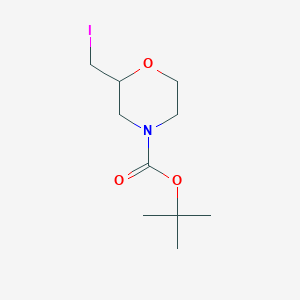
4-Boc-2-(iodomethyl)-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-2-(iodomethyl)-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodomethyl substituent on the morpholine ring
Preparation Methods
The synthesis of 4-Boc-2-(iodomethyl)-morpholine typically involves the following steps:
Protection of Morpholine: The morpholine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodomethylation: The protected morpholine is then subjected to iodomethylation. This can be done using iodomethane (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
4-Boc-2-(iodomethyl)-morpholine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) can convert the iodomethyl group to a hydroxymethyl group.
Scientific Research Applications
4-Boc-2-(iodomethyl)-morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Bioconjugation: The iodomethyl group can be used for bioconjugation reactions, allowing the attachment of various biomolecules to the morpholine ring.
Mechanism of Action
The mechanism of action of 4-Boc-2-(iodomethyl)-morpholine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a reactive intermediate that undergoes further transformations in the body. The Boc group provides protection during synthetic steps and is removed under physiological conditions to release the active compound. The iodomethyl group can participate in covalent bonding with biological targets, such as proteins or nucleic acids, leading to the desired therapeutic effect.
Comparison with Similar Compounds
4-Boc-2-(iodomethyl)-morpholine can be compared with other similar compounds, such as:
4-Boc-2-methyl-morpholine: This compound lacks the iodomethyl group and is used as a protecting group in organic synthesis.
4-Boc-2-hydroxymethyl-morpholine: This compound has a hydroxymethyl group instead of an iodomethyl group and is used in the synthesis of various pharmaceuticals.
4-Boc-2-chloromethyl-morpholine: This compound has a chloromethyl group and is used in similar applications as the iodomethyl derivative but with different reactivity.
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWMJKMDJPFZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














